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Compound of Interest

Compound Name: 5-Fluorobenzofuran

Cat. No.: B042319

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated
Benzofurans in Modern Chemistry

5-Fluorobenzofuran is a fluorinated heterocyclic compound that has garnered significant
interest within the scientific community, particularly in the realms of medicinal chemistry and
materials science. The benzofuran scaffold itself is a privileged structure, forming the core of
numerous biologically active natural products and synthetic compounds. The strategic
incorporation of a fluorine atom at the 5-position of the benzofuran ring system profoundly
influences the molecule's physicochemical properties, including its lipophilicity, metabolic
stability, and binding interactions with biological targets. This strategic fluorination can lead to
enhanced potency, improved pharmacokinetic profiles, and novel pharmacological activities,
making 5-Fluorobenzofuran a valuable building block in the design of new therapeutic agents
and functional materials. This guide provides a comprehensive overview of the core
physicochemical properties of 5-Fluorobenzofuran, offering a foundational understanding for
its application in research and development.

Molecular Structure and Core Properties

The foundational attributes of 5-Fluorobenzofuran are summarized below, providing a
snhapshot of its fundamental chemical identity.
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Property Value Source

Molecular Formula CsHsFO PubChem[1]

Molecular Weight 136.12 g/mol PubChem[1]

Canonical SMILES C1=CC2=C(C=C02)C=C1F PubChem[1]
FTVHMXRCGNWCOL-

InChl Key PubChem[1]
UHFFFAOYSA-N

CAS Number 24410-59-1 PubChem[1]
Predicted: Colorless to pale

Appearance A )
yellow liquid

Odor No data available -

Predicted Physicochemical Properties

While experimental data for some properties of 5-Fluorobenzofuran are not readily available
in the public domain, computational models provide valuable estimations. These predicted
values are instrumental in guiding experimental design and developing a preliminary
understanding of the compound's behavior.

Property Predicted Value Method/Source

Boiling Point ~180-190 °C Computational Estimation
ot pscabe (st

Density ~1.2 g/lcm3 Computational Estimation
XLogP3 2.4 PubChem (Computed)[1]
Topological Polar Surface Area  13.1 A2 PubChem (Computed)[1]

Note: The boiling point and density are estimations based on the structure and properties of
similar compounds. The XLogP3 value, a measure of lipophilicity, suggests that 5-
Fluorobenzofuran is a moderately lipophilic compound, a key consideration for its potential as
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a drug candidate as it influences absorption, distribution, metabolism, and excretion (ADME)
properties.

Solubility Profile

The solubility of a compound is a critical parameter in drug development and various chemical
processes. Based on its predicted lipophilicity, 5-Fluorobenzofuran is expected to exhibit the
following solubility characteristics:

o Water: Sparingly soluble.

¢ Organic Solvents: Readily soluble in common organic solvents such as ethanol, methanol,
acetone, dichloromethane, and ethyl acetate.

Spectroscopic Characterization: A Window into
Molecular Structure

Spectroscopic techniques are indispensable for confirming the identity and purity of a chemical
compound. While a dedicated, experimentally verified full dataset for 5-Fluorobenzofuran is
not publicly available, the expected spectral features can be inferred from the analysis of
closely related benzofuran derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule.

¢ IH NMR: The proton NMR spectrum of 5-Fluorobenzofuran is expected to show distinct
signals for the aromatic and furan ring protons. The fluorine atom at the 5-position will
introduce characteristic splitting patterns (coupling) in the signals of the neighboring aromatic
protons.

e 13C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the
eight carbon atoms in the molecule. The carbon atom directly bonded to the fluorine atom
(C5) will exhibit a large one-bond carbon-fluorine coupling constant (*(JCF), which is a
hallmark of fluorinated aromatic compounds. The chemical shifts of the other carbon atoms
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in the benzene ring will also be influenced by the electron-withdrawing nature of the fluorine
atom.

e 19F NMR: The fluorine NMR spectrum is expected to show a single resonance for the fluorine
atom at the 5-position. The chemical shift of this signal is indicative of the electronic
environment of the fluorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 5-Fluorobenzofuran is expected to exhibit characteristic absorption bands
corresponding to:

C-H stretching vibrations of the aromatic and furan rings.

C=C stretching vibrations of the aromatic and furan rings.

C-O-C stretching vibrations of the furan ring.

A strong C-F stretching vibration, which is a key diagnostic peak for fluorinated compounds.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technigue for determining the molecular weight and elemental
composition of a compound. In the mass spectrum of 5-Fluorobenzofuran, the molecular ion
peak (M*) would be observed at an m/z value corresponding to its molecular weight (136.12).
The fragmentation pattern would provide further structural information.

Reactivity and Stability

5-Fluorobenzofuran is expected to be a stable compound under standard laboratory
conditions. The benzofuran ring system is aromatic and generally resistant to oxidation and
reduction. The fluorine substituent is also chemically robust. However, the furan ring can be
susceptible to certain electrophilic substitution reactions, and the molecule may undergo
reactions typical of aromatic compounds.

Safety and Handling
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Based on available safety data for 5-Fluorobenzofuran and similar compounds, the following
hazards have been identified:

Flammability: Flammable liquid and vapor.[1]

Acute Toxicity: Harmful if swallowed.[1]

Skin Corrosion/Irritation: Causes skin irritation.[1]

Eye Damage/Irritation: Causes serious eye irritation.[1]

Respiratory Irritation: May cause respiratory irritation.[1]
Handling Precautions:
o Work in a well-ventilated area, preferably in a fume hood.

o Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,
and a lab coat.

o Keep away from heat, sparks, and open flames.
» Avoid breathing vapors or mist.

¢ Avoid contact with skin and eyes.

Applications in Research and Drug Development

The unique physicochemical properties of 5-Fluorobenzofuran make it an attractive scaffold
for the development of novel molecules with a wide range of potential applications.

o Medicinal Chemistry: The benzofuran core is present in many FDA-approved drugs and
clinical candidates. The introduction of a fluorine atom can enhance biological activity,
improve metabolic stability, and modulate the pharmacokinetic profile of a drug molecule. 5-
Fluorobenzofuran serves as a key intermediate in the synthesis of compounds targeting
various diseases, including cancer, inflammation, and infectious diseases.
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» Materials Science: Fluorinated organic molecules are of interest in the development of
advanced materials with unique properties, such as liquid crystals, organic light-emitting
diodes (OLEDSs), and functional polymers.

Experimental Protocols for Physicochemical
Property Determination

To ensure scientific integrity and reproducibility, the determination of physicochemical
properties must follow standardized and validated protocols. Below are detailed, step-by-step
methodologies for key experiments.

Melting and Boiling Point Determination

The determination of a compound's melting and boiling points are fundamental for its
characterization and purity assessment.

Workflow for Melting and Boiling Point Determination
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Melting Point Apparatus
Observe & Record

. Heat Slowly Melting Range
Place in Apparatus

Boiling Point Apparatus
(Thiele Tube)

Sample Preparation
Obtain Pure Sample Load into Capillary Tube

Observe & Record
Boiling Point

Heat Gently

Prepare Saturated Solution
(Excess Solute in Solvent)

Equilibrate at Constant Temperature
(e.g., 25 °C)

Separate Solid from Solution
(Centrifugation/Filtration)

Analyze Solute Concentration
in the Supernatant
(e.g., HPLC, UV-Vis)

Calculate Solubility
(e.g., mg/mL or mol/L)
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Click to download full resolution via product page
Caption: Workflow for determining the solubility of a compound.
Step-by-Step Protocol:

o Preparation of a Saturated Solution: An excess amount of 5-Fluorobenzofuran is added to
a known volume of the solvent of interest in a sealed vial.

o Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g.,
24-48 hours) to ensure that equilibrium is reached.

» Phase Separation: The undissolved solid is separated from the saturated solution by
centrifugation or filtration.

o Concentration Analysis: The concentration of 5-Fluorobenzofuran in the clear supernatant
is determined using a suitable analytical technique, such as High-Performance Liquid
Chromatography (HPLC) or UV-Visible Spectroscopy, against a calibration curve of known
concentrations.

o Calculation: The solubility is expressed as the concentration of the compound in the
saturated solution.

Causality and Self-Validation: The use of a calibration curve with known standards ensures the
accuracy of the concentration measurement. Reaching a plateau in the dissolved concentration
over time confirms that equilibrium has been achieved.

Conclusion

5-Fluorobenzofuran is a versatile and valuable building block in modern chemical research.
Its unique physicochemical properties, imparted by the strategic incorporation of a fluorine
atom into the benzofuran scaffold, make it a compound of significant interest for the
development of new pharmaceuticals and advanced materials. This technical guide has
provided a comprehensive overview of its core properties, including its molecular structure,
predicted physicochemical parameters, solubility profile, and expected spectroscopic features.
Furthermore, detailed experimental protocols for the determination of these properties have
been outlined to ensure scientific rigor and reproducibility. A thorough understanding of the
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physicochemical characteristics of 5-Fluorobenzofuran is paramount for its effective utilization
in innovative research and development endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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